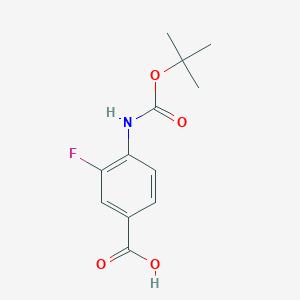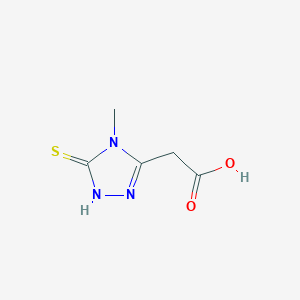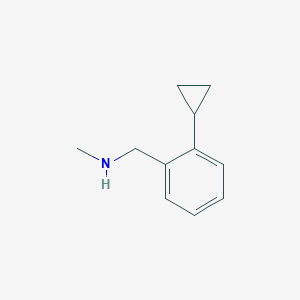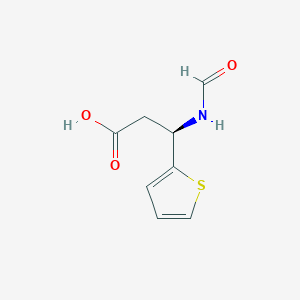
(2-Fluoropropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoropropan-2-yl)benzene is a chemical compound with the molecular formula C₉H₁₁F It is characterized by the presence of a fluorine atom attached to a propan-2-yl group, which is in turn bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoropropan-2-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of isopropylbenzene with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluoropropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-hydroxypropan-2-yl)benzene, while substitution reactions can produce a variety of substituted benzene derivatives .
Aplicaciones Científicas De Investigación
(2-Fluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism by which (2-Fluoropropan-2-yl)benzene exerts its effects involves interactions at the molecular level. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with other molecules. This can affect the compound’s behavior in chemical reactions and its interactions with biological targets. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparación Con Compuestos Similares
- (2-Fluoropropan-2-yl)toluene
- (2-Fluoropropan-2-yl)phenol
- (2-Fluoropropan-2-yl)aniline
Comparison: (2-Fluoropropan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various applications .
Propiedades
Número CAS |
74185-81-2 |
|---|---|
Fórmula molecular |
C9H11F |
Peso molecular |
138.18 g/mol |
Nombre IUPAC |
2-fluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H11F/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
YXRSGWODHVDMSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)






![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)

